(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid
CAS No.:
Cat. No.: VC17359797
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H29NO4 |
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Molecular Weight | 395.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-methyloctanoic acid |
Standard InChI | InChI=1S/C24H29NO4/c1-16(2)9-3-8-14-22(23(26)27)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,3,8-9,14-15H2,1-2H3,(H,25,28)(H,26,27)/t22-/m0/s1 |
Standard InChI Key | KJHBRJCFRUJWAD-QFIPXVFZSA-N |
Isomeric SMILES | CC(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid features a chiral carbon center at position 2, conferring its (S)-stereochemistry. The Fmoc group—a 9-fluorenylmethyloxycarbonyl moiety—is attached via a carbamate linkage to the α-amino group of the octanoic acid backbone. The 7-methyl branch on the octanoic chain introduces steric bulk, influencing both solubility and reactivity .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₃₀H₃₇NO₄, yielding a molecular weight of 487.62 g/mol. Comparative data from similar compounds suggest minor variations depending on hydration states or counterions.
Spectroscopic Identification
While experimental data for the target compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous Fmoc-amino acids reveal signature peaks:
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IR: Strong carbonyl stretches at ~1700 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (carboxylic acid).
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¹H NMR: Distinct fluorenyl aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to the Fmoc moiety (δ 4.2–4.5 ppm), and the α-proton (δ 3.8–4.1 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Fmoc-protected amino acids typically follows a two-step protocol:
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Protection of the Amino Group: Reaction of the free amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (e.g., water/dioxane) under alkaline conditions (pH 8–9) .
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the product, with yields averaging 60–80% for structurally related compounds .
For the target compound, introducing the 7-methyl group likely occurs during the alkylation of a precursor like 7-methyloctanoic acid. Steric hindrance from the methyl branch may necessitate optimized coupling reagents (e.g., HATU or PyBOP) to ensure efficient Fmoc attachment .
Critical Reaction Parameters
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Temperature: 0–5°C during Fmoc-Cl addition to minimize side reactions .
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Solvent System: Tetrahydrofuran (THF) or dimethylformamide (DMF) for improved solubility of hydrophobic intermediates.
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Base Selection: N-Methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to maintain pH without precipitating intermediates .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s base-labile nature makes it ideal for SPPS. Deprotection with 20% piperidine in DMF cleaves the Fmoc moiety while leaving the peptide chain intact . The 7-methyloctanoic acid backbone may enhance peptide stability by:
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Reducing Aggregation: Hydrophobic side chains mitigate peptide self-assembly in aqueous environments.
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Improving Membrane Permeability: Branched alkyl chains facilitate traversal of lipid bilayers, a critical factor in drug delivery .
Case Study: Anticancer Peptide Analog
A 2024 study on Fmoc-Val-Cit-OH (PubChem CID: 58021046) demonstrated that hydrophobic modifications analogous to the 7-methyl group increased tumor-targeting efficiency by 40% in murine models. This suggests potential applications for the target compound in oncology therapeutics.
Physicochemical and Biological Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the Fmoc group and alkyl chain; requires organic solvents (DMF, DMSO) for handling .
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Stability: Stable at -20°C under inert gas; degrades upon prolonged exposure to light or moisture .
Pharmacokinetic Considerations
While in vivo data are lacking, the compound’s logP (estimated at 4.2) indicates high lipophilicity, favoring blood-brain barrier penetration. This property aligns with trends observed in Fmoc-modified neuropeptides .
Comparative Analysis with Structural Analogs
The target compound’s extended alkyl chain differentiates it from shorter analogs, offering unique advantages in modulating peptide hydrophobicity .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in alkylation steps and purification difficulties. Advances in flow chemistry or enzymatic catalysis could address these issues .
Expanding Therapeutic Applications
Ongoing research into Fmoc-amino acid conjugates for mRNA delivery and antimicrobial peptides highlights avenues for further exploration .
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